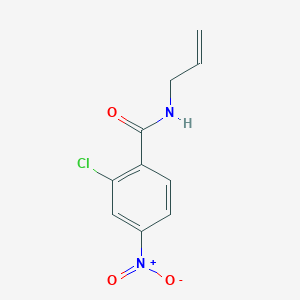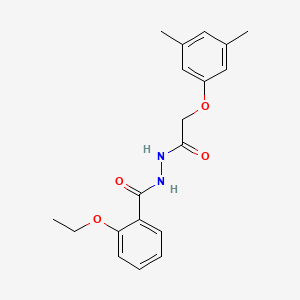![molecular formula C27H27N3O3 B11694040 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a tetrahydrobenzo[a]phenanthridinone core.
准备方法
The synthesis of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of the functional groups. Common synthetic routes include:
Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Dimethylamino and Nitrophenyl Groups: These groups are usually introduced through substitution reactions, where reagents such as dimethylamine and nitrobenzene derivatives are used.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
化学反应分析
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and receptors .
相似化合物的比较
Similar compounds to 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include:
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound has a bromo group instead of a nitro group, leading to different chemical reactivity and applications.
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: This compound has a similar dimethylamino and nitrophenyl group but differs in its core structure, affecting its overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
属性
分子式 |
C27H27N3O3 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C27H27N3O3/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-20(24)28-26(25(19)23(31)15-27)17-10-12-21(29(3)4)22(13-17)30(32)33/h5-13,26,28H,14-15H2,1-4H3 |
InChI 键 |
HJYQHNZJOCPURW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)[N+](=O)[O-])C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)](/img/structure/B11693961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)

![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)

![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B11694012.png)
![8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11694016.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11694027.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)
